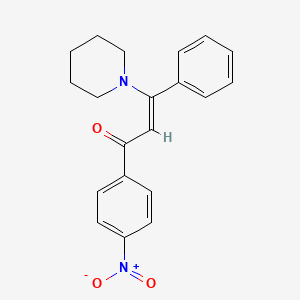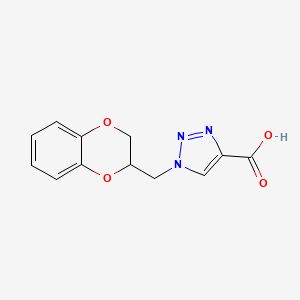
N-(4-bromophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide, commonly known as Br-PIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Br-PIP is a piperidinecarboxamide derivative that has been synthesized and studied for its mechanism of action, physiological effects, and potential advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of Br-PIP is not fully understood, but studies have suggested that it acts as a proteasome inhibitor, leading to the accumulation of misfolded proteins and ultimately inducing apoptosis in cancer cells. Br-PIP has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to increased levels of acetylcholine, which can improve cognitive function in individuals with neurological disorders.
Biochemical and physiological effects:
Br-PIP has been shown to have various biochemical and physiological effects on the body. It has been shown to induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, and have anti-inflammatory effects. In addition, studies have shown that Br-PIP can cross the blood-brain barrier, making it a potential candidate for treating neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Br-PIP has several advantages for laboratory experiments, including its high purity and stability. However, there are also some limitations to its use in experiments. For example, Br-PIP is a relatively new compound, and its mechanism of action is not fully understood. In addition, its effects on human cells and tissues are not well characterized, making it difficult to determine its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on Br-PIP. One potential avenue of research is to further investigate its mechanism of action, which could provide insights into its potential therapeutic applications. Another area of research is to study its effects on different types of cancer cells and neurological disorders, which could lead to the development of new treatments. Additionally, researchers could investigate the potential use of Br-PIP in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
Br-PIP is synthesized through a multi-step process involving the reaction of 4-bromobenzonitrile with piperidine and propylsulfonyl chloride. The resulting product is then purified through recrystallization to obtain Br-PIP in its pure form. The synthesis method has been optimized to obtain high yields of Br-PIP with minimal impurities.
Wissenschaftliche Forschungsanwendungen
Br-PIP has been studied extensively for its potential therapeutic applications in various fields of research. It has been shown to have promising activity against cancer cells, with studies indicating that it induces apoptosis and inhibits cell proliferation. Br-PIP has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, Br-PIP has been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-1-propylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3S/c1-2-10-22(20,21)18-9-3-4-12(11-18)15(19)17-14-7-5-13(16)6-8-14/h5-8,12H,2-4,9-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHISVLSVHEIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-1-propylsulfonylpiperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5296178.png)
![5-ethyl-7-[4-(3-methoxypropyl)-1-piperazinyl]-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5296183.png)
![4-methoxy-N-methyl-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5296185.png)
![6-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5296189.png)

![N-(4-hydroxybutyl)-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetamide](/img/structure/B5296208.png)
![4-fluoro-N-[2,2,2-trifluoro-1-(2-pyridin-3-ylpiperidin-1-yl)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5296223.png)
![7-(4-chlorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5296226.png)
![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B5296227.png)
![4-cinnamoyl-1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296228.png)
![4,6-dimethyl-3-[2-methyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone](/img/structure/B5296230.png)
![N-{2-[4-(dimethylamino)-2-pyridin-2-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}urea](/img/structure/B5296243.png)
![N-[4-(acetylamino)phenyl]-2-chloro-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5296261.png)